molecular formula C11H17N B15234034 2-Methyl-benzenebutanamine

2-Methyl-benzenebutanamine

Cat. No.: B15234034
M. Wt: 163.26 g/mol
InChI Key: ANOVIJWMJIDTKL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-benzenebutanamine can be synthesized through several methods. One common approach involves the alkylation of benzene with a butyl halide in the presence of a strong base, followed by the introduction of an amine group. The reaction conditions typically involve:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

    Catalyst: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

    Raw Materials: Benzene, butyl halide, and ammonia

    Reaction Conditions: High-pressure reactors to facilitate the reaction

    Purification: Distillation and recrystallization to obtain pure this compound

Chemical Reactions Analysis

Types of Reactions

2-Methyl-benzenebutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides or other substituted amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Amides, substituted amines

Scientific Research Applications

2-Methyl-benzenebutanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-benzenebutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

    Modulation of Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

2-Methyl-benzenebutanamine can be compared with other similar compounds, such as:

    2-Methyl-phenethylamine: Similar structure but with a shorter alkyl chain.

    4-Methyl-benzenebutanamine: Similar structure but with a different position of the methyl group.

    2-Methyl-benzylamine: Similar structure but with a different functional group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

4-(2-methylphenyl)butan-1-amine

InChI

InChI=1S/C11H17N/c1-10-6-2-3-7-11(10)8-4-5-9-12/h2-3,6-7H,4-5,8-9,12H2,1H3

InChI Key

ANOVIJWMJIDTKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCCCN

Origin of Product

United States

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